

[The Compound] selectivity profiling against a panel of kinases.

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MRT00033659

Cat. No.: B15609212

[Get Quote](#)

Kinase Selectivity Profile of Dasatinib: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Dasatinib, a potent tyrosine kinase inhibitor. Through objective comparison with other well-known kinase inhibitors, this document aims to provide researchers with the necessary data to make informed decisions for their drug discovery and development projects. The information is presented through clear data tables, detailed experimental protocols, and illustrative diagrams to facilitate understanding of the compound's performance and the underlying biological pathways.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Dasatinib and other selected kinase inhibitors against a panel of kinases. The data is presented as K_d (nM), representing the dissociation constant, a measure of binding affinity. Lower K_d values indicate stronger binding. This data is compiled from various publicly available kinase profiling studies.

Kinase Target	Dasatinib (Kd, nM)	Imatinib (Kd, nM)	Gefitinib (Kd, nM)	Staurosporine (Kd, nM)
ABL1	<1	25	>10,000	6.4
SRC	<1	>10,000	>10,000	1.7
KIT	1.1	110	>10,000	7.1
PDGFRA	1.3	110	>10,000	16
PDGFRB	1.1	1.3	>10,000	16
EGFR	30	>10,000	2.4	3.4
VEGFR2	1.8	2,100	1,700	11
LCK	<1	>10,000	>10,000	1.7
FLT3	1.1	1,100	>10,000	2.4
p38 α	22	>10,000	>10,000	4.6

Experimental Protocols

The kinase selectivity data presented in this guide is typically generated using established in vitro kinase assay platforms. Below are detailed methodologies for two common assays.

KINOMEScan™ Assay Protocol (Competition Binding Assay)

The KINOMEScan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.^[1]

- **Assay Components:** The assay consists of three main components: a kinase-tagged T7 phage, a test compound, and an immobilized ligand specific for the kinase.
- **Competition:** The test compound is incubated with the kinase-tagged phage. This mixture is then added to wells containing the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

- **Quantification:** The amount of kinase-tagged phage that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag.
- **Data Analysis:** The amount of kinase bound to the solid support is measured as a function of the test compound concentration. A dose-response curve is generated to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase. A lower Kd value indicates a stronger interaction.[1]

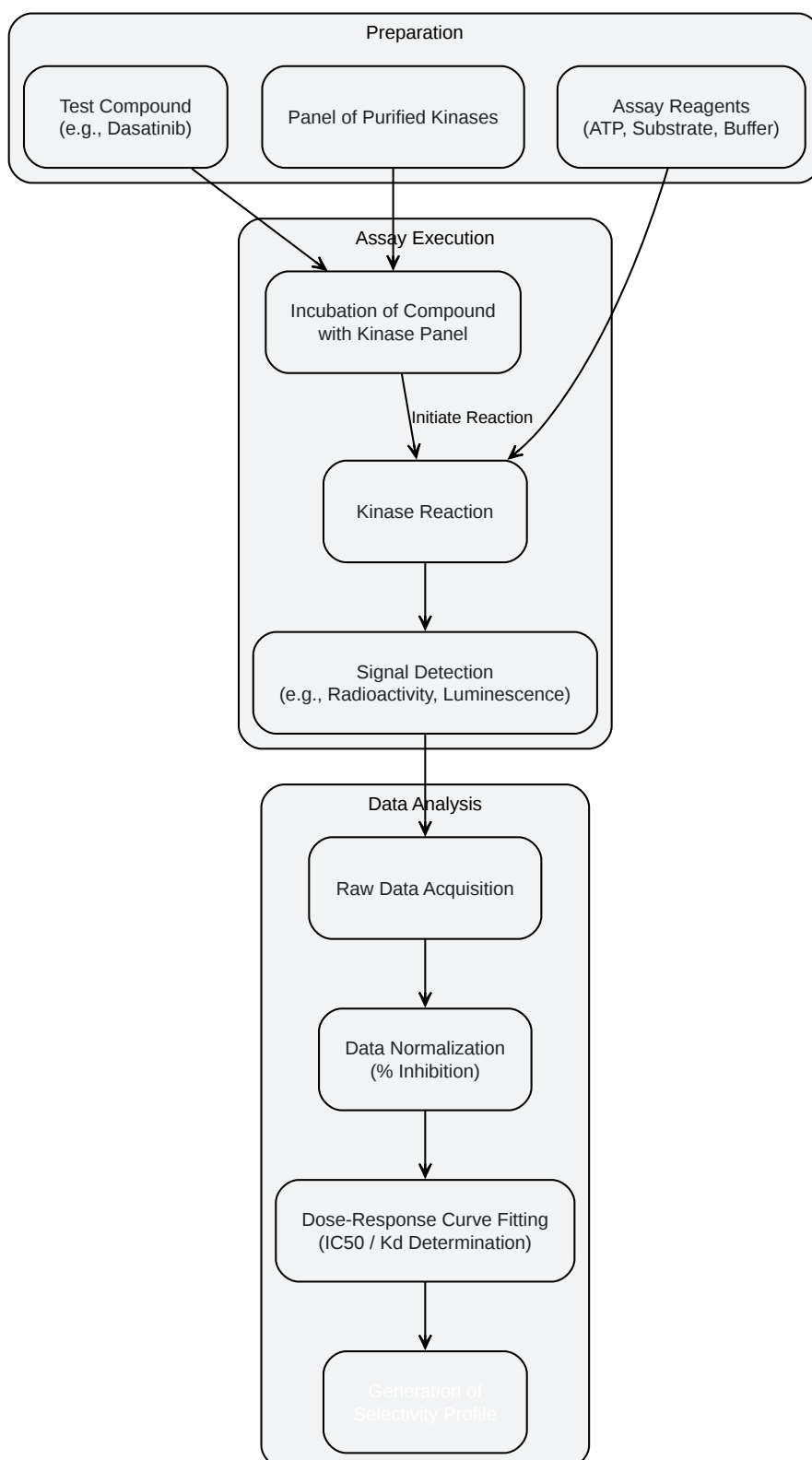
HotSpot™ Assay Protocol (Radiometric Assay)

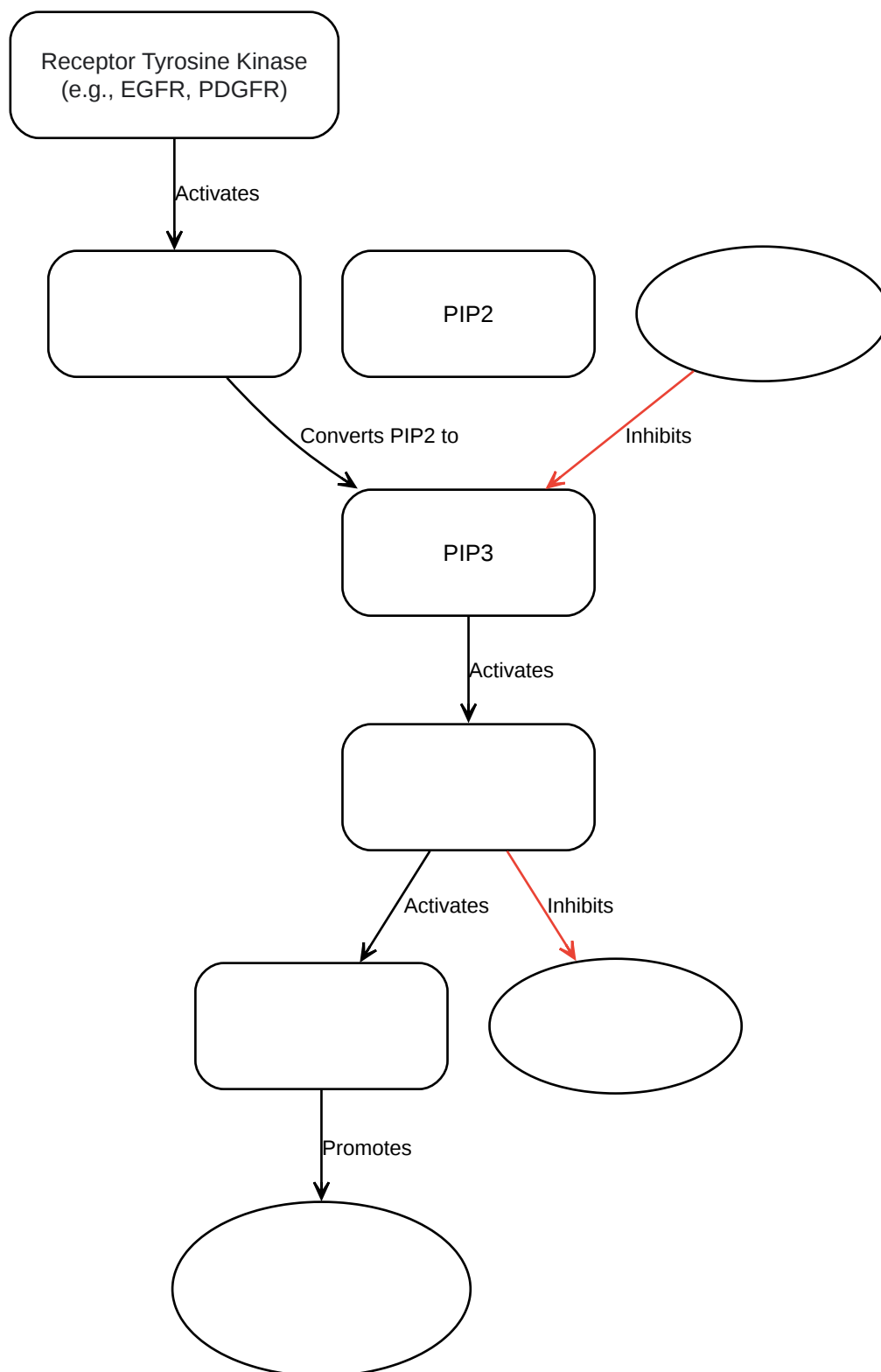
The HotSpot™ assay is a radiometric filter-binding assay that directly measures the catalytic activity of a kinase.[2][3]

- **Reaction Mixture Preparation:** Specific kinase/substrate pairs are prepared in a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
- **Compound Addition:** The test compound is delivered to the reaction mixture.
- **Reaction Initiation:** After a 20-minute pre-incubation, the kinase reaction is initiated by the addition of a mixture of ATP and 33P-ATP.
- **Reaction Termination and Detection:** The reaction is stopped by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. The amount of incorporated radiolabeled phosphate is then measured to determine kinase activity.
- **Data Analysis:** The percentage of inhibition of kinase activity by the test compound is calculated relative to a DMSO control. For IC₅₀ value determination, a 10-dose titration is performed.

Visualizations

Experimental Workflow: Kinase Selectivity Profiling





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- [2. researchgate.net](http://researchgate.net) [researchgate.net]
- [3. researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [[The Compound] selectivity profiling against a panel of kinases.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15609212/docs#the-compound-selectivity-profiling-against-a-panel-of-kinases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check